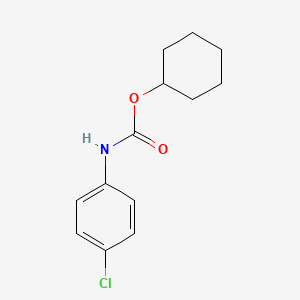
Cyclohexyl 4'-chlorocarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4’-chlorocarbanilate is an organic compound with the molecular formula C13H16ClNO2. It is a derivative of carbanilate, where the cyclohexyl group is attached to the nitrogen atom, and a chlorine atom is substituted at the para position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl 4’-chlorocarbanilate can be synthesized through the reaction of cyclohexylamine with 4-chlorophenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{Cyclohexyl 4’-chlorocarbanilate} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexyl 4’-chlorocarbanilate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl 4’-chlorocarbanilate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexylamines.
Applications De Recherche Scientifique
Cyclohexyl 4’-chlorocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cyclohexyl 4’-chlorocarbanilate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
- Cyclohexyl 3’-chlorocarbanilate
- Cyclohexyl 2’-chlorocarbanilate
- Pentyl 4-chlorocarbanilate
Comparison: Cyclohexyl 4’-chlorocarbanilate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
78632-35-6 |
|---|---|
Formule moléculaire |
C13H16ClNO2 |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
cyclohexyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) |
Clé InChI |
YESPGXMCWHRUJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



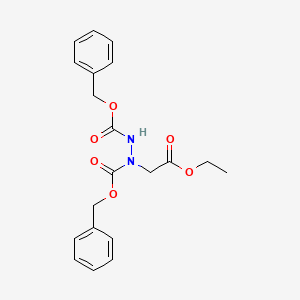

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)
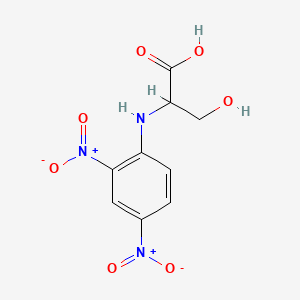


![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)

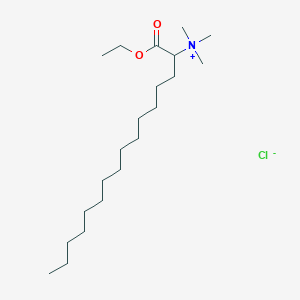
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
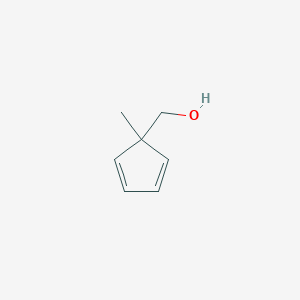
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)
